molecular formula C7H13Cl2NO B2417920 1-Methylpiperidine-3-carbonyl chloride hydrochloride CAS No. 89774-29-8

1-Methylpiperidine-3-carbonyl chloride hydrochloride

Cat. No.: B2417920
CAS No.: 89774-29-8
M. Wt: 198.09
InChI Key: LUXNHFMSEHXAMW-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H13Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

The synthesis of 1-Methylpiperidine-3-carbonyl chloride hydrochloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also incorporate purification steps such as recrystallization and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

1-Methylpiperidine-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, and carboxylic acids .

Scientific Research Applications

1-Methylpiperidine-3-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the development of drugs for treating conditions such as hypertension and cancer.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds .

Comparison with Similar Compounds

1-Methylpiperidine-3-carbonyl chloride hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of a wide range of biologically active molecules .

Properties

IUPAC Name

1-methylpiperidine-3-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXNHFMSEHXAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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